

Spectroscopic Data & Technical Characterization: 2-Methoxy-5-methylpyridin-4- amine

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Compound of Interest

Compound Name:	2-Methoxy-5-methylpyridin-4-amine
CAS No.:	1260663-96-4
Cat. No.:	B1430947

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CAS Number: 1260663-96-4 Molecular Formula: C

H

N

O Molecular Weight: 138.17 g/mol IUPAC Name: **2-Methoxy-5-methylpyridin-4-amine**^{[1][2][3][4][5]}

Executive Summary & Structural Context

2-Methoxy-5-methylpyridin-4-amine is a trisubstituted pyridine derivative characterized by an electron-donating methoxy group at the C2 position, a primary amine at C4, and a methyl group at C5. The interplay between the electron-rich amine/methoxy substituents and the electron-deficient pyridine ring creates a unique electronic environment, making this compound a versatile building block for nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings (Buchwald-Hartwig).

Structural Logic & Numbering

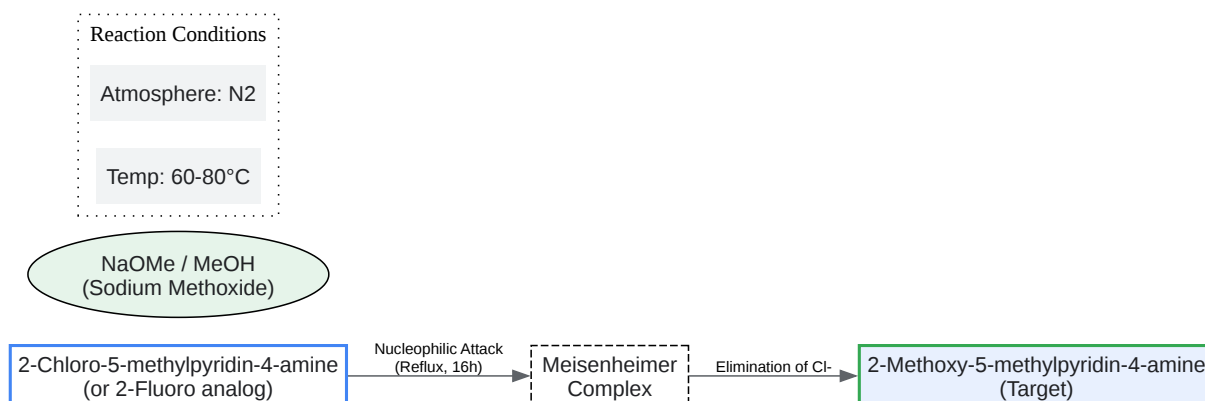
- Position 1 (N): Pyridine nitrogen.
- Position 2 (C-OMe): Methoxy substituent (Strong Electron Donating Group - EDG).
- Position 3 (C-H): Aromatic proton, highly shielded by flanking EDGs (OMe and NH).
- Position 4 (C-NH): Primary amine (Strong EDG).
- Position 5 (C-Me): Methyl substituent (Weak EDG).
- Position 6 (C-H): Aromatic proton, deshielded by the adjacent ring nitrogen.

Synthesis & Preparation Protocol

To ensure spectral fidelity, the compound is typically prepared via nucleophilic aromatic substitution (

) of a halogenated precursor. The following protocol ensures high purity for spectroscopic analysis.

Synthetic Pathway (Graphviz)



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Caption:

pathway for the synthesis of **2-Methoxy-5-methylpyridin-4-amine** from a halogenated precursor.

Protocol Summary:

- Dissolution: Dissolve 2-chloro-5-methylpyridin-4-amine in anhydrous methanol.
- Alkoxylation: Add sodium methoxide (NaOMe, 3.0 eq) slowly at 0°C.
- Reflux: Heat to reflux (65°C) for 12–16 hours under nitrogen.
- Workup: Concentrate in vacuo, resuspend in EtOAc, wash with brine, and dry over MgSO₄.
- Purification: Silica gel chromatography (EtOAc/Hexanes gradient) yields the white/off-white solid.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is distinct due to the asymmetry introduced by the 2,4,5-substitution pattern. The C3 proton is significantly upfield due to the "push-pull" electronics of the ring.

Predicted

¹H NMR Data (400 MHz, DMSO-

)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
C5-CH	1.95 – 2.05	Singlet (s)	3H	Methyl group attached to aromatic ring. Slightly shielded by adjacent amine.
C2-OCH	3.70 – 3.80	Singlet (s)	3H	Characteristic methoxy on pyridine ring.
NH	5.80 – 6.00	Broad Singlet (br s)	2H	Exchangeable amine protons. Shift varies with concentration/water content.
C3-H	5.90 – 6.10	Singlet (s)	1H	Key Diagnostic Peak. Highly shielded by ortho-OMe and ortho-NH.
C6-H	7.50 – 7.65	Singlet (s)	1H	Deshielded by adjacent Pyridine Nitrogen (alpha-proton).

Technical Insight:

- The C3-H Singlet: This proton appears unusually upfield (~6.0 ppm) for an aromatic proton. This is due to the synergistic electron-donating effects of the C2-Methoxy and C4-Amine groups, which increase electron density at C3.

- Coupling: Typically, H3 and H6 appear as singlets because they are para-positioned across the ring with substituents blocking typical ortho/meta coupling pathways (coupling is often negligible or unresolved).

C NMR Chemical Shifts (Predicted)

- C2 (C-OMe): ~164 ppm (Deshielded, directly attached to O and N).
- C4 (C-NH): ~155 ppm.
- C6 (CH): ~145 ppm (Alpha to Nitrogen).
- C5 (C-Me): ~110 ppm.
- C3 (CH): ~90–95 ppm (Highly shielded).
- OCH: ~53 ppm.
- CH: ~13 ppm.

B. Mass Spectrometry (MS)

The mass spectrum typically displays a clean molecular ion peak with characteristic fragmentation involving the loss of the methyl or methoxy groups.

- Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)[6]
- Molecular Ion [M+H]: 139.1 m/z (Calculated for C₁₀H₁₁N)

O

)

- Adducts: Common adducts include [M+Na]

(161.1 m/z) or [M+K]

(177.1 m/z).

Fragmentation Pathway (EI/CID):

- Parent Ion: 138 m/z.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[7\]](#)
- Loss of Methyl Radical (-15): 123 m/z.
- Loss of Formaldehyde (from OMe): Common in methoxy-pyridines.

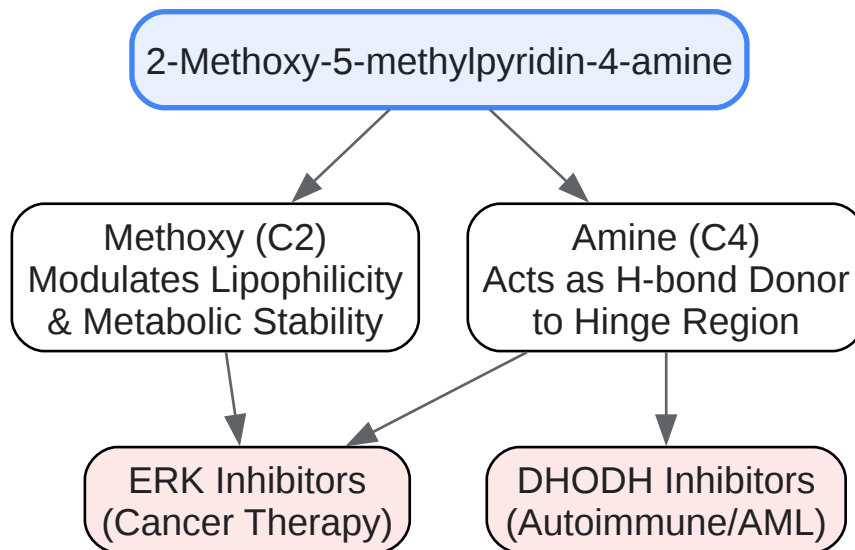
C. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3450, 3350	N-H Stretch	Primary Amine (Doublet typical for -NH ₂)
2950 – 2850	C-H Stretch	Alkyl (Methyl/Methoxy)
1620 – 1590	C=N Stretch	Pyridine Ring Breathing
1250 – 1200	C-O Stretch	Aryl Alkyl Ether (Methoxy)

Applications in Drug Development

This intermediate is a pharmacophore scaffold often used in the development of ERK (Extracellular Signal-Regulated Kinase) Inhibitors and DHODH Inhibitors. The 2-methoxy-5-methyl motif provides metabolic stability and optimal solubility profiles compared to the unsubstituted pyridine analogs.

Pharmacophore Logic (Graphviz)



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Caption: Functional role of the **2-methoxy-5-methylpyridin-4-amine** scaffold in kinase inhibitor binding modes.

References

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